N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-[4-(2-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide: is an organic compound that features a fluorobenzenesulfonamide group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-fluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the following steps:
Formation of the Fluorobenzenesulfonamide Intermediate: The initial step involves the reaction of fluorobenzene with chlorosulfonic acid to form fluorobenzenesulfonyl chloride. This intermediate is then reacted with an amine to produce fluorobenzenesulfonamide.
Coupling with Phenyl Ring: The fluorobenzenesulfonamide is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of N-[4-(2-fluorobenzenesulfonamido)phenyl]-N-methylacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonamide groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Formation of N-oxide derivatives and sulfone compounds.
Reduction: Production of sulfinamide and sulfide derivatives.
Substitution: Introduction of halogen, nitro, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
N-[4-(2-fluorobenzenesulfonamido)phenyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2-fluorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzenesulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, while the acetamide moiety can participate in additional binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used as an electrophilic fluorinating agent.
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: Another fluorinated acetamide with similar structural features.
N-(4-Fluorophenyl)-2-bromoacetamide: A brominated analog with distinct reactivity.
Uniqueness
N-[4-(2-fluorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to the presence of both fluorobenzenesulfonamide and acetamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)18(2)13-9-7-12(8-10-13)17-22(20,21)15-6-4-3-5-14(15)16/h3-10,17H,1-2H3 |
InChI Key |
TVXBAJPOSYXSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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